N-(4-bromo-3-methylphenyl)acetamide
Overview
Description
“N-(4-bromo-3-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H10BrNO . It has a molecular weight of 228.09 g/mol . The IUPAC name for this compound is N-(4-bromo-3-methylphenyl)acetamide .
Molecular Structure Analysis
The molecular structure of “N-(4-bromo-3-methylphenyl)acetamide” consists of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an acetamide group . The molecules are linked by N-H⋯O hydrogen bonds forming chains .Scientific Research Applications
Summary of the Application
“N-(4-Bromophenyl)acetamide” has been studied in the field of crystallography . A new polymorph of the compound has been determined at 173 K in the space group P2 1 /c .
Methods of Application
The compound was dissolved in acetic acid and refluxed for 4 hours. The solution was then cooled and poured into ice-cold water with stirring. The precipitate obtained was filtered, washed with water, and dried .
Results or Outcomes
The study resulted in the discovery of a new polymorph of the compound. In the crystal, molecules are linked by N—H O hydrogen bonds forming chains along [010]. Weak C—H interactions are also present .
Antimicrobial and Antiproliferative Agents
Summary of the Application
Derivatives of “N-(4-bromo-3-methylphenyl)acetamide” have been synthesized and studied for their potential as antimicrobial and antiproliferative agents .
Methods of Application
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species using the turbidimetric method and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .
Results or Outcomes
The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .
Safety And Hazards
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZHUFNLXFFINU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879441 | |
Record name | 3-METHYL-4-BROMOACETANILIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)acetamide | |
CAS RN |
90914-81-1 | |
Record name | N-(4-Bromo-3-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90914-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-METHYL-4-BROMOACETANILIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-(4-bromo-3-methylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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